3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide
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Overview
Description
The compound “3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Synthesis Analysis
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines has been developed . This method involves the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
The synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines involves a two-step one-pot reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .Scientific Research Applications
- Application : Imidazo[1,2-a]pyridine analogues, including our compound, have shown promise as antituberculosis agents. Some exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Testing : The compound’s antibacterial and antifungal activity has been evaluated. Researchers measure the diameters of zones of inhibition to assess its effectiveness against specific pathogens .
Antituberculosis Agents
Antimicrobial Activity
Cancer Research
Functionalization Strategies
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide interacts with TAK1 and inhibits its activity. This inhibition occurs at nanomolar concentrations . The compound’s interaction with TAK1 results in a decrease in the kinase’s enzymatic activity .
Biochemical Pathways
The inhibition of TAK1 by 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide affects various biochemical pathways. TAK1 is known to be involved in several signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 can therefore have wide-ranging effects on these pathways.
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide’s action include the inhibition of TAK1’s enzymatic activity and the subsequent effects on cell growth, differentiation, and apoptosis . In the context of multiple myeloma, this compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines .
properties
IUPAC Name |
3-fluoro-1-imidazo[1,2-b]pyridazin-6-yl-N,N-dimethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)5-7-18(9-13)11-4-3-10-15-6-8-19(10)16-11/h3-4,6,8H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBNGBLYBDEHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NN3C=CN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide |
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